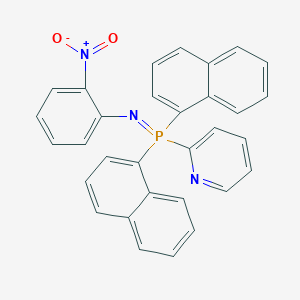![molecular formula C21H23N3O3 B7484327 1-(1,3-benzoxazol-2-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7484327.png)
1-(1,3-benzoxazol-2-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Benzoxazol-2-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazole ring, a methoxyphenyl group, and a piperidine carboxamide moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzoxazol-2-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Attachment of Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.
Formation of Piperidine Carboxamide:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,3-Benzoxazol-2-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring or the methoxyphenyl group using nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Benzoxazol-2-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(1,3-benzoxazol-2-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the piperidine carboxamide moiety can influence its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxamide
- N-(3-Methoxyphenyl)-1-(1,3-benzoxazol-2-yl)piperidine-4-carboxamide
- 1-(1,3-Benzoxazol-2-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide
Uniqueness
1-(1,3-Benzoxazol-2-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-26-17-6-4-5-15(13-17)14-22-20(25)16-9-11-24(12-10-16)21-23-18-7-2-3-8-19(18)27-21/h2-8,13,16H,9-12,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSFCJNVVARICR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2,4-dichlorophenoxy)-N-[(2R)-2-hydroxypropyl]acetamide](/img/structure/B7484251.png)
![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)thiophene-2-carboxamide](/img/structure/B7484258.png)

![[2-(2,5-dichloroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7484271.png)

![[2-(N-ethylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7484295.png)
![[2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] 2-benzamidoacetate](/img/structure/B7484297.png)



![N-[2-oxo-2-(propan-2-ylamino)ethyl]-4-phenoxybutanamide](/img/structure/B7484335.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B7484341.png)
![1-(3,4-Dihydroxyphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B7484353.png)

